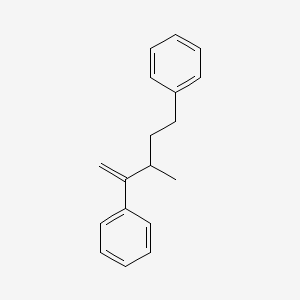
3,4'-Di-tert-butyl-4,5-dimethoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with tert-butyl and methoxy substituents under specific conditions. One common method involves the use of tert-butyl bromide and methoxybenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl.
化学反応の分析
Types of Reactions
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced to form dihydrobiphenyl derivatives.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobiphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol
- 4,4’-Di-tert-butylbiphenyl
- 3,3’-Dimethoxy-1,1’-biphenyl
Uniqueness
3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups on the biphenyl core enhances its stability and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
923277-44-5 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
1-tert-butyl-5-(4-tert-butylphenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-11-9-15(10-12-17)16-13-18(22(4,5)6)20(24-8)19(14-16)23-7/h9-14H,1-8H3 |
InChIキー |
GSHFDHNZJHQHHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)



![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
